Cas no 1807307-17-0 (2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride)

2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate esters. Its unique structure, featuring a cyano group and a hydroxyl group adjacent to the sulfonyl chloride moiety, enhances reactivity and selectivity in nucleophilic substitution reactions. The methyl substitution at the 3-position contributes to steric and electronic modulation, improving stability during handling. This compound is valuable in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its high purity and consistent performance make it suitable for demanding synthetic applications requiring precise functionalization.
2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride structure
1807307-17-0 structure
商品名:2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride
CAS番号:1807307-17-0
MF:C8H6ClNO3S
メガワット:231.656139850616
CID:5006562

2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride
    • インチ: 1S/C8H6ClNO3S/c1-5-2-3-7(11)8(6(5)4-10)14(9,12)13/h2-3,11H,1H3
    • InChIKey: PGSXYRAUQISGGS-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C(=CC=C(C)C=1C#N)O)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 353
  • トポロジー分子極性表面積: 86.5
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010007410-1g
2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride
1807307-17-0 97%
1g
$1579.40 2023-09-02

2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chloride 関連文献

2-Cyano-6-hydroxy-3-methylbenzenesulfonyl chlorideに関する追加情報

2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride: A Comprehensive Overview

The compound 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride, identified by the CAS number 1807307-17-0, is a highly specialized chemical entity with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it a valuable precursor in the synthesis of advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel drug delivery systems and high-performance polymers.

The molecular structure of 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride consists of a benzenesulfonyl group attached to a cyano and hydroxyl substituent, along with a methyl group. This arrangement provides the compound with versatile reactivity, enabling it to participate in a wide range of chemical reactions. The sulfonyl chloride group, in particular, is known for its ability to act as an electrophilic agent in nucleophilic substitution reactions, making it a key component in the synthesis of sulfonamides and other sulfonylated compounds.

Recent research has focused on the application of 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride in the field of drug delivery. Scientists have explored its potential as a building block for creating bioactive molecules with enhanced solubility and bioavailability. For instance, studies have demonstrated that derivatives of this compound can serve as carriers for poorly water-soluble drugs, significantly improving their pharmacokinetic profiles. This has opened new avenues for the development of more effective therapeutic agents.

In addition to its pharmaceutical applications, 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride has also found utility in materials science. Researchers have investigated its use as a monomer in the synthesis of high-performance polymers, particularly those with applications in electronics and optoelectronics. The compound's ability to form stable covalent bonds has been leveraged to create materials with improved mechanical strength and thermal stability.

The synthesis of 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride typically involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These developments are expected to drive further research into the compound's applications.

In conclusion, 2-Cyano-6-Hydroxy-3-Methylbenzenesulfonyl Chloride, with its unique chemical properties and versatile functionality, represents a promising compound for both academic research and industrial applications. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in advancing modern chemistry and materials science.

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